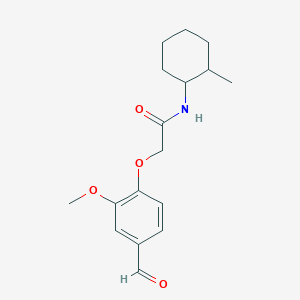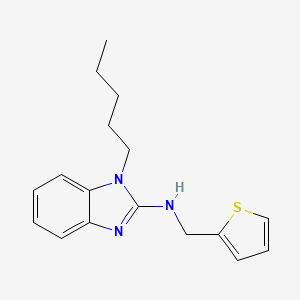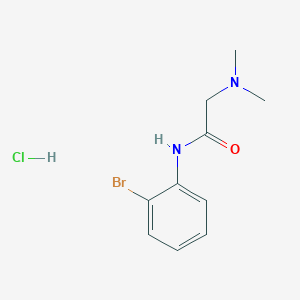
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide
Vue d'ensemble
Description
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide, also known as FMMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FMMA belongs to the class of compounds known as oxazolidinones, which have been shown to possess antibacterial, antifungal, and antiviral properties. In
Applications De Recherche Scientifique
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has been shown to have potential therapeutic applications in various scientific research areas. It has been investigated for its antibacterial properties against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has also been studied for its antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has shown promising antiviral activity against the influenza virus and herpes simplex virus type 1 (HSV-1).
Mécanisme D'action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide is not fully understood, but it is believed to involve inhibition of bacterial and fungal cell wall synthesis. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has also been shown to inhibit viral replication by interfering with viral attachment and entry into host cells. Further research is needed to fully elucidate the mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide.
Biochemical and Physiological Effects:
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has been shown to have minimal toxicity in in vitro and in vivo studies. It has been found to be well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has also been shown to have a broad spectrum of activity against bacteria, fungi, and viruses, making it a versatile tool for research. However, there are also limitations to 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide. Its mechanism of action is not fully understood, and further research is needed to optimize its efficacy and safety for clinical use.
Orientations Futures
There are several future directions for 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide research. One potential application is in the development of new antibacterial, antifungal, and antiviral drugs. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide could also be used as a tool to study the mechanisms of bacterial, fungal, and viral pathogenesis. Further research is needed to fully elucidate the mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide and to optimize its efficacy and safety for clinical use. Additionally, 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide could be investigated for its potential use in combination therapy with other antimicrobial agents.
Propriétés
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12-5-3-4-6-14(12)18-17(20)11-22-15-8-7-13(10-19)9-16(15)21-2/h7-10,12,14H,3-6,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPCDIOINZGODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)COC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4138181.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4138185.png)

![N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138201.png)

![2-(1-adamantyl)-N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4138227.png)
![6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4138230.png)
![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)
![N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4138239.png)

![2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide](/img/structure/B4138248.png)
![2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138251.png)
![2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138257.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide acetate](/img/structure/B4138260.png)